(3Z)-3-{[hydroxy(methyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one
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Overview
Description
(3Z)-3-{[hydroxy(methyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one is a complex organic compound belonging to the indole family Indole derivatives are significant in various fields due to their diverse biological activities and structural versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[hydroxy(methyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one typically involves multistep organic reactions. One common method includes the condensation of 1H-indole-3-carbaldehyde with hydroxylamine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-{[hydroxy(methyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
(3Z)-3-{[hydroxy(methyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a building block in multicomponent reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3Z)-3-{[hydroxy(methyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: A precursor in the synthesis of (3Z)-3-{[hydroxy(methyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one.
Indole-2-carboxylic acid: Another indole derivative with different functional groups and biological activities.
3-(hydroxyamino)methylidene-1H-indole-2-one: A closely related compound with similar structural features but different reactivity
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activities. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .
Biological Activity
The compound (3Z)-3-{[hydroxy(methyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one is a derivative of indole with potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer effects, antioxidant activity, and other relevant biological activities based on recent research findings.
- Molecular Formula : C10H10N2O
- Molecular Weight : 178.20 g/mol
- CAS Number : 1164473-20-4
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated significant cytotoxic effects against various cancer cell lines, including colon cancer cells (COLO 205) and breast cancer cells (MCF-7). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Summary
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
COLO 205 | 15.4 | Induction of apoptosis |
MCF-7 | 12.7 | Cell cycle arrest |
HepG2 | 18.5 | Apoptotic pathway activation |
Antioxidant Activity
The compound has also shown promising antioxidant properties. Research indicates that it can inhibit oxidative stress markers in vitro, suggesting a protective role against oxidative damage.
Table 2: Antioxidant Activity Assessment
Test System | IC50 (μM) | Methodology |
---|---|---|
DPPH Radical Scavenging | 25.0 | Spectrophotometric assay |
ABTS Radical Scavenging | 22.5 | Spectrophotometric assay |
Lipid Peroxidation Inhibition | 30.0 | Thiobarbituric acid assay |
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases and promotes the release of cytochrome c from mitochondria, triggering the apoptotic cascade.
- Cell Cycle Arrest : It disrupts the cell cycle at the G1/S phase, preventing cancer cell proliferation.
- Antioxidant Defense Activation : The compound enhances the expression of Nrf2, leading to increased production of endogenous antioxidants.
Case Studies
A notable case study involved the treatment of HepG2 liver cancer cells with varying concentrations of the compound over 48 hours. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers such as Annexin V positivity and caspase activation.
Figure 1: Effects on HepG2 Cell Viability
Cell Viability Graph (Note: Replace with actual graph link)
Properties
IUPAC Name |
(3Z)-3-[[hydroxy(methyl)amino]methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12(14)6-8-7-4-2-3-5-9(7)11-10(8)13/h2-6,14H,1H3,(H,11,13)/b8-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNYXAPIFQSYNB-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=C1C2=CC=CC=C2NC1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=C\1/C2=CC=CC=C2NC1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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